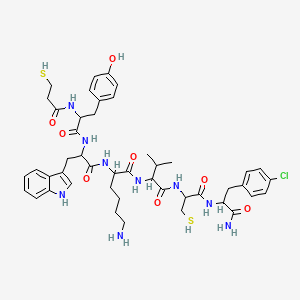

deamino-Cys-DL-Tyr-DL-Trp-DL-Lys-DL-Val-DL-Cys-DL-Phe(4-Cl)-NH2

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Deamino-Cys-DL-Tyr-DL-Trp-DL-Lys-DL-Val-DL-Cys-DL-Phe(4-Cl)-NH2 is a synthetic peptide compound. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes. This particular compound is characterized by its unique sequence of amino acids, including a chlorinated phenylalanine residue.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Deamino-Cys-DL-Tyr-DL-Trp-DL-Lys-DL-Val-DL-Cys-DL-Phe(4-Cl)-NH2 erfolgt typischerweise durch Festphasenpeptidsynthese (SPPS). Dieses Verfahren ermöglicht die sequenzielle Addition von geschützten Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist. Die allgemeinen Schritte umfassen:

Harzbeladung: Die erste Aminosäure wird an das Harz gebunden.

Entschützen: Die Schutzgruppe an der Aminosäure wird entfernt.

Kupplung: Die nächste Aminosäure mit ihrer Schutzgruppe wird aktiviert und an die wachsende Kette gekoppelt.

Wiederholung: Die Schritte 2 und 3 werden wiederholt, bis die gewünschte Sequenz vollständig ist.

Spaltung: Das Peptid wird vom Harz abgespalten und entschützt, um das Endprodukt zu erhalten.

Industrielle Produktionsverfahren

Die industrielle Produktion von Peptiden wie Deamino-Cys-DL-Tyr-DL-Trp-DL-Lys-DL-Val-DL-Cys-DL-Phe(4-Cl)-NH2 erfolgt oft mit automatisierten Peptidsynthesizern, die die großtechnische Synthese mit hoher Effizienz und Reinheit ermöglichen. Diese Maschinen automatisieren den SPPS-Prozess und gewährleisten Konsistenz und Skalierbarkeit.

Chemische Reaktionsanalyse

Reaktionstypen

Deamino-Cys-DL-Tyr-DL-Trp-DL-Lys-DL-Val-DL-Cys-DL-Phe(4-Cl)-NH2 kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Cysteinreste können Disulfidbrücken bilden.

Reduktion: Disulfidbrücken können wieder zu freien Thiolen reduziert werden.

Substitution: Das chlorierte Phenylalanin kann nucleophile Substitutionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid oder Iod können verwendet werden, um Cysteinreste zu oxidieren.

Reduktion: Dithiothreitol (DTT) oder β-Mercaptoethanol können Disulfidbrücken reduzieren.

Substitution: Nucleophile wie Amine oder Thiole können unter basischen Bedingungen mit dem chlorierten Phenylalanin reagieren.

Hauptprodukte

Oxidation: Bildung von disulfidverbrückten Peptiden.

Reduktion: Regeneration freier Thiolgruppen.

Substitution: Bildung von substituierten Phenylalaninderivaten.

Wissenschaftliche Forschungsanwendungen

Chemie: Als Modellverbindung zur Untersuchung der Peptidsynthese und -reaktionen verwendet.

Biologie: Untersucht auf seine Rolle bei Protein-Protein-Interaktionen und Signalwegen.

Medizin: Für therapeutische Anwendungen erforscht, wie z. B. die gezielte Ansprache bestimmter Rezeptoren oder Enzyme.

Industrie: Verwendet bei der Entwicklung von Peptid-basierten Materialien und Sensoren.

Wirkmechanismus

Der Wirkmechanismus von Deamino-Cys-DL-Tyr-DL-Trp-DL-Lys-DL-Val-DL-Cys-DL-Phe(4-Cl)-NH2 hängt von seiner Interaktion mit bestimmten molekularen Zielstrukturen ab. Diese Interaktionen können Folgendes umfassen:

Bindung an Rezeptoren: Das Peptid kann an Zelloberflächenrezeptoren binden und nachgeschaltete Signalwege auslösen.

Enzymhemmung: Es kann bestimmte Enzyme hemmen, indem es natürliche Substrate nachahmt oder an aktive Zentren bindet.

Protein-Protein-Interaktionen: Das Peptid kann Interaktionen zwischen Proteinen modulieren und zelluläre Prozesse beeinflussen.

Analyse Chemischer Reaktionen

Types of Reactions

Deamino-Cys-DL-Tyr-DL-Trp-DL-Lys-DL-Val-DL-Cys-DL-Phe(4-Cl)-NH2 can undergo various chemical reactions, including:

Oxidation: The cysteine residues can form disulfide bonds.

Reduction: Disulfide bonds can be reduced back to free thiols.

Substitution: The chlorinated phenylalanine can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.

Reduction: Dithiothreitol (DTT) or β-mercaptoethanol can reduce disulfide bonds.

Substitution: Nucleophiles like amines or thiols can react with the chlorinated phenylalanine under basic conditions.

Major Products

Oxidation: Formation of disulfide-linked peptides.

Reduction: Regeneration of free thiol groups.

Substitution: Formation of substituted phenylalanine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a model compound for studying peptide synthesis and reactions.

Biology: Investigated for its role in protein-protein interactions and signaling pathways.

Medicine: Explored for therapeutic applications, such as targeting specific receptors or enzymes.

Industry: Utilized in the development of peptide-based materials and sensors.

Wirkmechanismus

The mechanism of action of deamino-Cys-DL-Tyr-DL-Trp-DL-Lys-DL-Val-DL-Cys-DL-Phe(4-Cl)-NH2 depends on its interaction with specific molecular targets. These interactions can involve:

Binding to Receptors: The peptide may bind to cell surface receptors, triggering downstream signaling pathways.

Enzyme Inhibition: It may inhibit specific enzymes by mimicking natural substrates or binding to active sites.

Protein-Protein Interactions: The peptide can modulate interactions between proteins, affecting cellular processes.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

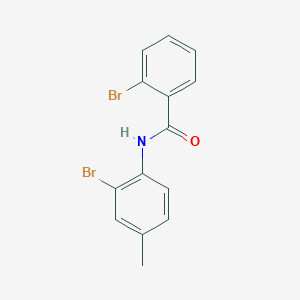

Deamino-Cys-DL-Tyr-DL-Trp-DL-Lys-DL-Val-DL-Cys-DL-Phe-NH2: Ähnliche Struktur, jedoch ohne das chlorierte Phenylalanin.

Cys-DL-Tyr-DL-Trp-DL-Lys-DL-Val-DL-Cys-DL-Phe(4-Cl)-NH2: Enthält eine Aminogruppe an Cystein.

Deamino-Cys-DL-Tyr-DL-Trp-DL-Lys-DL-Val-DL-Cys-DL-Phe(4-Br)-NH2: Enthält ein bromiertes Phenylalanin anstelle eines chlorierten.

Einzigartigkeit

Deamino-Cys-DL-Tyr-DL-Trp-DL-Lys-DL-Val-DL-Cys-DL-Phe(4-Cl)-NH2 ist aufgrund des Vorhandenseins des chlorierten Phenylalaninrests einzigartig, das im Vergleich zu seinen nicht-chlorierten oder unterschiedlich halogenierten Gegenstücken unterschiedliche chemische und biologische Eigenschaften verleihen kann.

Eigenschaften

Molekularformel |

C46H60ClN9O8S2 |

|---|---|

Molekulargewicht |

966.6 g/mol |

IUPAC-Name |

6-amino-N-[1-[[1-[[1-amino-3-(4-chlorophenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-2-[[2-[[3-(4-hydroxyphenyl)-2-(3-sulfanylpropanoylamino)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanamide |

InChI |

InChI=1S/C46H60ClN9O8S2/c1-26(2)40(46(64)55-38(25-66)45(63)53-35(41(49)59)21-27-10-14-30(47)15-11-27)56-42(60)34(9-5-6-19-48)52-44(62)37(23-29-24-50-33-8-4-3-7-32(29)33)54-43(61)36(51-39(58)18-20-65)22-28-12-16-31(57)17-13-28/h3-4,7-8,10-17,24,26,34-38,40,50,57,65-66H,5-6,9,18-23,25,48H2,1-2H3,(H2,49,59)(H,51,58)(H,52,62)(H,53,63)(H,54,61)(H,55,64)(H,56,60) |

InChI-Schlüssel |

RCVDOCQSBXOOSH-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)C(C(=O)NC(CS)C(=O)NC(CC1=CC=C(C=C1)Cl)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)CCS |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Azaspiro[4.6]undecane-1,3-dione](/img/structure/B12116592.png)

![3-Amino-4-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-4-oxobutanoic acid](/img/structure/B12116603.png)

![ethyl (2Z)-5-[4-(acetyloxy)phenyl]-2-(4-tert-butylbenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12116635.png)

![(2-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-YL)sulfonyl]ethyl)amine](/img/structure/B12116643.png)

![4-[({[4-(4-chlorophenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide](/img/structure/B12116644.png)

![3-(4-Ethoxyphenyl)-2-[(4-ethoxyphenyl)imino]-5-methyl-1,3-thiazolidin-4-one](/img/structure/B12116665.png)

![2-(4-Bromo-phenoxy)-N-[4-(6-methyl-benzothiazol-2-yl)-phenyl]-acetamide](/img/structure/B12116699.png)